molecular formula C6F4N2 B163233 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile CAS No. 16297-07-7

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

Cat. No.: B163233
CAS No.: 16297-07-7
M. Wt: 176.07 g/mol
InChI Key: JXISJBVJNUKKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISJBVJNUKKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378788
Record name 2,3,5,6-Tetrafluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-07-7
Record name 4-Cyanotetrafluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16297-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Reactant of Route 6
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Customer
Q & A

Q1: How does the structure of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile lend itself to forming covalent organic frameworks (COFs)?

A1: this compound possesses several structural features that make it ideal for COF synthesis:

  • Planarity: The molecule is planar, facilitating the formation of ordered, layered structures within the COF. []
  • Reactive Sites: The four fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. []
  • Nitrile Group: The nitrile group enhances the reactivity of the fluorine atoms towards SNAr reactions. []

Q2: What are the advantages of using irreversible reactions, like those involving this compound, in COF synthesis?

A2: Utilizing irreversible reactions, particularly SNAr reactions with this compound, offers significant advantages in COF formation:

  • Enhanced Stability: The irreversible nature of the reaction leads to COFs with high chemical stability, even under harsh conditions like strong acids or bases. []
  • Post-Synthetic Modification: The robust framework allows for post-synthetic modifications under extreme conditions, enabling the introduction of functionalities not achievable during initial synthesis. []

Q3: Can you explain the charge transfer interactions observed between 4-(dimethylamino)pyridine (DMAP) and this compound?

A3: Research has shown that this compound acts as a π-type acceptor, forming charge transfer (CT) complexes with electron donors like DMAP. [] This interaction results in new UV/VIS spectral bands, indicative of CT complex formation.

  • Stoichiometry: The solid complexes formed exhibit a 1:1 stoichiometry between DMAP and this compound. []
  • NMR Studies: ¹H and ¹⁹F NMR spectroscopy confirm the formation of these CT complexes. []
  • Formation Constants: Studies have determined the formation constants (KCT) and molar absorption coefficients (eCT) for the DMAP- this compound CT complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.